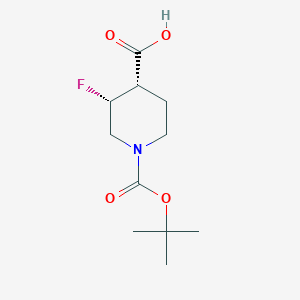

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

Description

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 586375-35-1) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a fluorine atom at the 3-position, and a carboxylic acid group at the 4-position in a cis-stereochemical configuration. Its molecular formula is C₁₇H₂₂FNO₄, with a molecular weight of 323.36 g/mol (rounded from 323.36 in ). This compound is primarily utilized in pharmaceutical research as a chiral building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The Boc group enhances stability during synthetic processes, while the fluorine atom modulates electronic and steric properties, influencing binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

(3R,4S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, causing conformational changes that can activate or inhibit the target’s function.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research. Understanding these effects requires knowledge of the compound’s targets and mode of action.

Biological Activity

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 1628475-90-0) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₄ |

| Molecular Weight | 247.27 g/mol |

| IUPAC Name | rel-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid |

| CAS Number | 1628475-90-0 |

| Purity | 97% |

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a fluorine substituent at the 3-position, which may influence its biological interactions.

Biological Activity

The biological activity of this compound is primarily associated with its role as a building block in the synthesis of pharmaceutical agents. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic profiles.

Research indicates that piperidine derivatives can interact with various biological targets, including:

- Enzymes : Piperidine compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptors : These compounds may act as ligands for neurotransmitter receptors, affecting neurological processes.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that piperidine derivatives exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial strains. -

Anticancer Potential :

Research into related piperidine compounds has indicated cytotoxic effects on cancer cell lines. Investigations are ongoing to elucidate the specific mechanisms by which these compounds induce apoptosis in malignant cells. -

Neuropharmacological Effects :

The interaction of piperidine derivatives with neurotransmitter systems has been documented. Studies suggest that modifications to the piperidine structure can lead to enhanced activity at dopamine and serotonin receptors, which are crucial in treating mood disorders and schizophrenia.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Fluorine vs.

- Fluorophenyl vs.

- Boc-Protected Amino Derivatives: Compounds like tert-butyl 4-amino-4-methylpiperidine-1-carboxylate lack the carboxylic acid group, limiting their utility in conjugation reactions but enabling amine-specific modifications .

Table 2: Receptor Interaction Profiles of Piperidine Derivatives

| Compound Class | G-Protein-Coupled Receptors (GPCRs) | Ion Channels | Nuclear Receptors |

|---|---|---|---|

| Target Compound (3-Fluoro) | Family A: Moderate affinity (~4%) | Voltage-gated: Low selectivity | Not reported |

| LAS-250 (Unspecified substituents) | Family A: Similar (~4%) | Voltage-gated: 2–3× higher affinity vs. others | Membrane receptors |

| LAS-251/LAS-252 | Family B: Slight activity (~2%) | Ligand-gated: 6% variability | Identified |

Key Findings :

- Ion Channels : The target compound’s fluorine may reduce voltage-gated ion channel selectivity compared to LAS-250, which has higher affinity due to distinct substituents (e.g., bulkier groups) .

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid?

Methodological Answer: The synthesis involves multi-step reactions, including palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C), Boc protection using tert-butyl alcohol, and acidic deprotection (HCl in dioxane, 93–96°C). Key intermediates are purified via column chromatography, with yields influenced by reaction time and base selection (e.g., cesium carbonate) .

Q. How is the tert-butoxycarbonyl (Boc) group selectively introduced and removed during synthesis?

Methodological Answer: The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in acetonitrile under basic conditions (e.g., K₂CO₃). Deprotection is achieved using concentrated HCl in 1,4-dioxane at elevated temperatures (20–50°C for 25 hours). Monitoring via TLC ensures complete removal without side reactions .

Q. What purification methods are effective for isolating the compound from reaction mixtures?

Methodological Answer: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from acetonitrile are standard. For high-purity requirements, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended. Filtrates from multiple reactions are combined to maximize yield .

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer: Use ¹H/¹³C NMR to verify stereochemistry (cis-configuration) and fluorine coupling patterns. IR spectroscopy identifies carbonyl stretches (Boc group at ~1680 cm⁻¹). LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 290.1). Purity is assessed via HPLC (>95% by UV at 254 nm) .

Advanced Research Questions

Q. How can low yields during fluorinated intermediate coupling be optimized?

Methodological Answer: Increase catalyst loading (e.g., 5 mol% Pd(OAc)₂) and employ cesium carbonate as a base to enhance nucleophilicity. Pre-activate intermediates via sonication or microwave-assisted heating. Monitor reaction progress via LC-MS to adjust time/temperature gradients .

Q. What strategies mitigate racemization to maintain the cis-configuration?

Methodological Answer: Conduct reactions at low temperatures (0–4°C) to slow racemization. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Validate stereochemical integrity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: The Boc group is hydrolytically sensitive. Store lyophilized solid at -20°C under argon. In solution (DMSO or DMF), avoid prolonged exposure to moisture or acidic/basic conditions. Degradation products (e.g., free piperidine) are detectable via LC-MS .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data?

Methodological Answer: Re-examine reaction conditions for potential side products (e.g., diastereomers or Boc-cleaved byproducts). Use 2D NMR (NOESY, HSQC) to assign stereochemistry. Cross-validate with computational models (DFT for NMR chemical shifts) .

Safety and Handling

Q. What precautions are critical when handling fluorinated piperidine derivatives?

Methodological Answer: Use respiratory protection (N95 masks) and gloves (nitrile) to avoid dermal exposure. Work in fume hoods with eyewash stations. Neutralize waste with bicarbonate before disposal. Acute toxicity (H302, H315) mandates strict PPE compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.